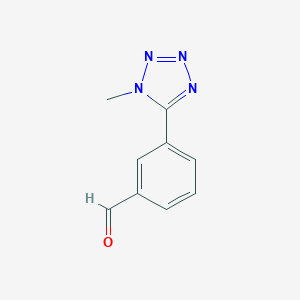

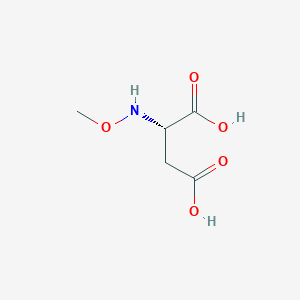

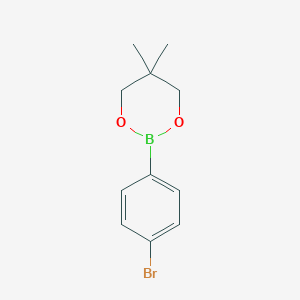

![molecular formula C6H11NO2S2 B068857 2-[(3-氨基-3-硫代丙基)硫代]乙酸甲酯 CAS No. 175202-95-6](/img/structure/B68857.png)

2-[(3-氨基-3-硫代丙基)硫代]乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate and related compounds involves multiple steps, including alkylation, cyclization, and reactions with N-nucleophiles. For instance, the synthesis of similar sulfur-containing compounds has been achieved through the interaction with methyl esters and Lawesson's reagent, followed by alkylation with methyl bromoacetate and interaction with amines and hydrazines (Jakubkienė et al., 2007). Microwave-assisted synthesis techniques have also been employed to achieve better yields in shorter times compared to traditional methods (Faty et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds related to Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate has been elucidated through various spectroscopic methods, including X-ray diffraction (XRD), Fourier Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques have provided detailed information on the geometry, electron distribution, and intra- and intermolecular interactions within these molecules (Gültekin et al., 2020).

Chemical Reactions and Properties

Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate undergoes various chemical reactions, including cyclization and alkylation, leading to the formation of structurally diverse compounds. These reactions are significantly influenced by the presence of sulfur and amino groups, which act as reactive sites for nucleophilic attacks and coupling reactions. The compound's ability to undergo such diverse reactions makes it a versatile building block in organic synthesis (Nasser et al., 2010).

Physical Properties Analysis

The physical properties of Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate, including melting point, boiling point, and solubility, are crucial for its handling and application in chemical syntheses. These properties are determined by its molecular structure, particularly the functional groups and their arrangement. Research on similar compounds has shown that sulfur-containing moieties significantly affect the compound's polarity, solubility in various solvents, and thermal stability.

Chemical Properties Analysis

The chemical properties of Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate, such as reactivity, stability, and acidity/basicity, are shaped by its functional groups. The thioester and amino groups present in this compound contribute to its nucleophilic and electrophilic characteristics, making it reactive towards a wide range of chemical reagents. Studies on similar compounds have demonstrated their potential as intermediates in the synthesis of biologically active molecules due to their rich chemistry (Stephens & Sowell, 1998).

科学研究应用

药物合成

2-[(3-氨基-3-硫代丙基)硫代]乙酸甲酯是一种在某些药物合成中得到应用的化合物。例如,(S)-氯吡格雷是一种抗血小板和抗血栓药物,由于其在全球的销售和治疗重要性,其合成方法备受关注。Saeed 等人 (2017) 的综述讨论了 (S)-氯吡格雷的各种合成方法,深入分析了每种方法的优缺点,这可以帮助科学界为这类药物开发更有效的合成策略 (Saeed 等,2017)。

食品中的风味化合物

另一个应用涉及对支链醛的研究,如 2-甲基丙醛和 2-和 3-甲基丁醛,它们是许多食品中的关键风味化合物。Smit 等人 (2009) 广泛综述了这些醛类从氨基酸中产生和降解的过程,阐明了如何控制食品中这些化合物达到所需水平的形成 (Smit、Engels 和 Smit,2009)。

新型材料的开发

将木聚糖化学改性为具有特定性质的生物聚合物醚和酯是另一个应用领域。Petzold-Welcke 等人 (2014) 描述了新型木聚糖酯的合成,这些酯可以形成纳米颗粒,可潜在地用于药物输送应用,突出了化学改性在创造具有新功能的材料方面的多功能性 (Petzold-Welcke、Schwikal、Daus 和 Heinze,2014)。

属性

IUPAC Name |

methyl 2-(3-amino-3-sulfanylidenepropyl)sulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S2/c1-9-6(8)4-11-3-2-5(7)10/h2-4H2,1H3,(H2,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPWSQOLBHROFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSCCC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381223 |

Source

|

| Record name | methyl 2-[(3-amino-3-thioxopropyl)thio]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate | |

CAS RN |

175202-95-6 |

Source

|

| Record name | Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-[(3-amino-3-thioxopropyl)thio]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

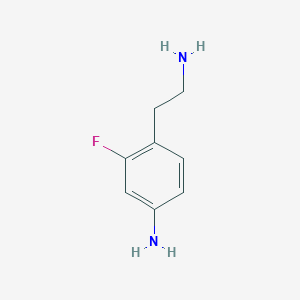

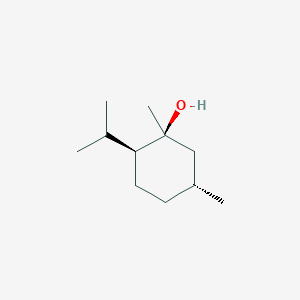

![2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B68777.png)

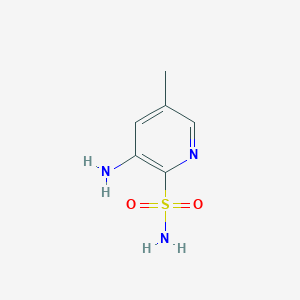

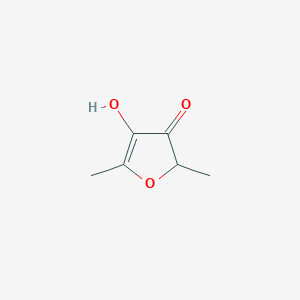

![[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium](/img/structure/B68778.png)

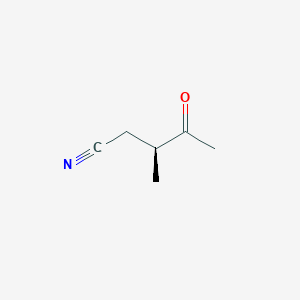

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B68790.png)